5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-chlorobenzohydrazide with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-enzymatic properties.
Medicine: Explored for its potential as a drug candidate due to its biological activities.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-enzymatic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with cellular components, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
5-[(4-chlorophenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole: Similar structure with a methoxy group instead of a chlorophenyl group.
3-(4-chlorophenyl)propionic acid: Contains a chlorophenyl group but lacks the oxadiazole ring.
Uniqueness
5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to its specific combination of a chlorophenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-3-1-10(2-4-11)15-18-14(21-19-15)9-20-13-7-5-12(17)6-8-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBWZSUPCFNSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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